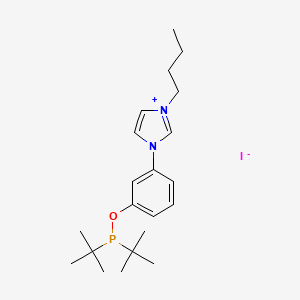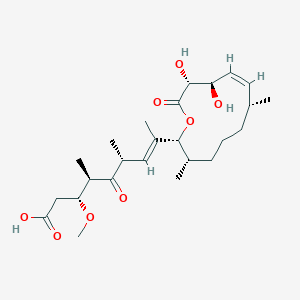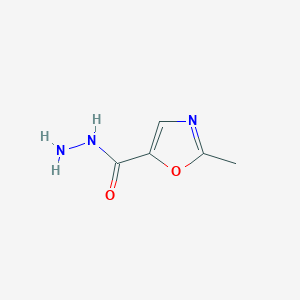
2-Methyl-1,3-oxazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxazole-5-carbohydrazide is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloxazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate under refluxing methanolic conditions for 3-5 hours . This reaction yields the desired carbohydrazide derivative.
Industrial Production Methods: Industrial production methods for 2-methyloxazole-5-carbohydrazide are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the carbohydrazide group to yield different functional groups.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Methyloxazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-methyloxazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring’s electronic properties enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2-Methyloxazole: Lacks the carbohydrazide group, making it less versatile in certain reactions.
5-Phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group, leading to different chemical properties and applications.
Oxazole derivatives: A broad class of compounds with varying substituents that influence their reactivity and biological activities.
Uniqueness: 2-Methyloxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90585-89-0 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) |
InChI Key |
LRIGPQDOEUCBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


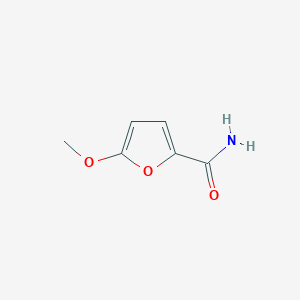



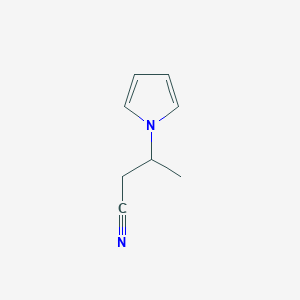
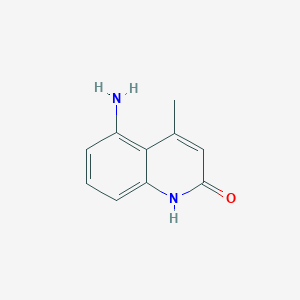
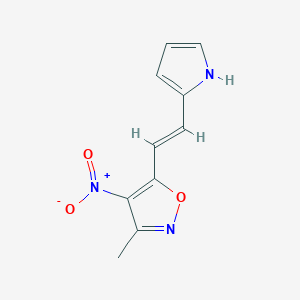


![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)

